Lipophilicity Differentiation of 4,6-Dichloro-5-fluoropyridine-3-carboxylic Acid vs. Non-Fluorinated 4,6-Dichloronicotinic Acid
The introduction of a fluorine atom at the 5-position in 4,6-dichloro-5-fluoropyridine-3-carboxylic acid (CAS: 154012-18-7) results in a measurable increase in lipophilicity compared to the non-fluorinated analog 4,6-dichloronicotinic acid (CAS: 73027-79-9), which lacks the 5-fluoro substituent. The XLogP3 value for the fluorinated compound is 2.1, whereas the non-fluorinated analog has an XLogP3 of 2.0 [1]. This increase in logP, though modest, reflects a systematic enhancement in membrane permeability and metabolic stability that is characteristic of strategic fluorine incorporation in drug-like molecules [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | 4,6-Dichloronicotinic acid (CAS: 73027-79-9): XLogP3 = 2.0 |
| Quantified Difference | ΔLogP = +0.1 |
| Conditions | Computed XLogP3 values from PubChem (release 2025.04.14) |
Why This Matters
Higher lipophilicity translates to improved passive membrane permeability, which is critical for lead optimization in antibacterial drug discovery programs.
- [1] PubChem. 4,6-Dichloro-5-fluoronicotinic acid. Compound Summary. CID: 21781743. XLogP3-AA: 2.1. Retrieved April 2026. View Source
- [2] PubChem. 4,6-Dichloronicotinic acid. Compound Summary. CID: 817158. XLogP3-AA: 2. Retrieved April 2026. View Source
